2-(2-Iodophenyl-d4)acetic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7IO2 |
|---|---|
Molecular Weight |
266.07 g/mol |
IUPAC Name |
2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |
InChI Key |
IUHXGZHKSYYDIL-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)I)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Iodophenyl D4 Acetic Acid
Strategies for Deuterium (B1214612) Incorporation onto the Phenyl Ring
The introduction of deuterium atoms onto a phenyl ring can be accomplished through several strategic approaches. These methods range from direct exchange reactions on the aromatic ring to the use of pre-deuterated starting materials, each with its own set of advantages and limitations.
Deuteration via Halogen-Deuterium Exchange Reactions
Halogen-deuterium exchange reactions offer a direct method for the incorporation of deuterium. This approach typically involves the replacement of a halogen atom (commonly bromine or iodine) with a deuterium atom, often facilitated by a catalyst and a deuterium source. For the synthesis of a deuterated phenylacetic acid derivative, a plausible route involves the use of a halogenated precursor, such as 2-bromophenylacetic acid.
The reaction is commonly mediated by a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or a deuterated solvent. The efficiency of the exchange is influenced by factors such as the choice of catalyst, solvent, temperature, and the nature of the halogen. While this method can be effective, it may sometimes be accompanied by side reactions, and achieving high levels of deuteration at specific positions can be challenging.
| Catalyst | Deuterium Source | Substrate Example | Key Features |
| Palladium on Carbon (Pd/C) | Deuterium Gas (D₂) | 2-Bromophenylacetic acid | Direct replacement of halogen with deuterium. |
| Tributyltin Hydride (in conjunction with THF-d8) | Tetrahydrofuran-d8 (THF-d8) | Aryl Halides | Radical-mediated exchange. |
Synthesis from Pre-deuterated Aromatic Building Blocks
A more controlled and often more efficient method for producing specifically deuterated compounds is to start with a commercially available or synthetically prepared deuterated building block. For the synthesis of 2-(2-Iodophenyl-d4)acetic acid, a common and effective strategy is to begin with a fully deuterated benzene (B151609) derivative, such as benzene-d6 (B120219) or bromobenzene-d5 (B116778).
Starting with bromobenzene-d5, a series of reactions can be employed to introduce the acetic acid side chain. This can be achieved through various cross-coupling reactions or by conversion to an organometallic intermediate followed by reaction with a suitable electrophile. For instance, conversion of bromobenzene-d5 to a Grignard reagent or an organolithium species, followed by reaction with a protected form of bromoacetic acid or a related synthon, can furnish the deuterated phenylacetic acid backbone. This approach ensures a high level of deuterium incorporation in the final product.
| Pre-deuterated Building Block | Subsequent Reactions | Resulting Intermediate |
| Bromobenzene-d5 | Grignard formation, reaction with electrophile | Phenyl-d5-acetic acid derivative |
| Benzene-d6 | Friedel-Crafts acylation, subsequent modifications | Phenyl-d5-acetic acid derivative |
Deuterium Introduction through Organometallic Chemistry
Organometallic chemistry provides powerful tools for the selective functionalization of aromatic rings, including the introduction of deuterium. One such approach involves the directed ortho-metalation of a phenylacetic acid derivative. In this strategy, a directing group on the substrate, such as the carboxylic acid itself or a derivatized form, directs an organometallic reagent (often a lithium or palladium species) to deprotonate the ortho position. Quenching the resulting organometallic intermediate with a deuterium source, such as D₂O, leads to the selective incorporation of a deuterium atom at that position.
Palladium-catalyzed C-H activation has emerged as a particularly effective method for the ortho-deuteration of phenylacetic acid derivatives. This catalytic approach can achieve high levels of deuterium incorporation with excellent regioselectivity under relatively mild conditions. The choice of catalyst, ligand, and reaction conditions is crucial for the success of this transformation.
| Organometallic Approach | Directing Group | Deuterium Source | Key Features |
| Directed ortho-Metalation | Carboxylic acid | D₂O | High regioselectivity for the ortho position. |
| Palladium-catalyzed C-H Activation | Carboxylic acid/amide | Deuterated solvent (e.g., acetic acid-d4) | Catalytic and often highly efficient. |
Introduction of the Iodo Substituent onto the Deuterated Phenyl Moiety
Once the deuterated phenylacetic acid core has been synthesized, the next critical step is the regioselective introduction of an iodine atom at the ortho position. This can be achieved through direct electrophilic iodination or via a more versatile Sandmeyer-type reaction starting from an amino precursor.
Direct Electrophilic Iodination Approaches
Direct electrophilic iodination of the deuterated phenylacetic acid can be a straightforward approach to introduce the iodo substituent. This reaction involves the treatment of the aromatic ring with an electrophilic iodine source. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, or reagents like N-iodosuccinimide (NIS).
The carboxylic acid group is an ortho, para-director, but it is also deactivating. Therefore, achieving high regioselectivity and yield for the ortho-iodination can be challenging and may require carefully optimized reaction conditions. The presence of the deuterium atoms on the ring is not expected to significantly alter the electronic properties governing the regioselectivity of the electrophilic substitution.
| Iodinating Reagent | Catalyst/Activator | Key Considerations |
| Iodine (I₂) | Oxidizing agent (e.g., nitric acid, hydrogen peroxide) | Can lead to mixtures of isomers. |
| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., trifluoroacetic acid) | Milder conditions, but regioselectivity can still be an issue. |
| Palladium(II) catalyst | Potassium Iodide (KI) | Directed C-H activation for ortho-iodination. |
Sandmeyer-Type Reactions via Diazonium Intermediates
A more reliable and widely used method for the regioselective introduction of an iodo group is the Sandmeyer reaction. This multi-step process begins with the introduction of a nitro group at the ortho position of the deuterated phenylacetic acid, followed by its reduction to an amino group. The resulting 2-amino-(phenyl-d4)acetic acid is then diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt intermediate.
The subsequent treatment of this diazonium salt with a source of iodide, typically potassium iodide (KI), leads to the displacement of the diazonium group by iodine, affording the desired this compound with high regioselectivity. This method is particularly advantageous as it allows for the unambiguous placement of the iodo substituent.
| Reaction Step | Reagents | Intermediate/Product |
| Nitration | Nitric acid/Sulfuric acid | 2-Nitro-(phenyl-d4)acetic acid |
| Reduction | e.g., Fe/HCl, SnCl₂/HCl | 2-Amino-(phenyl-d4)acetic acid |
| Diazotization | NaNO₂, HCl (aq.) | 2-Diazonium-(phenyl-d4)acetic acid salt |
| Iodination | Potassium Iodide (KI) | This compound |
Halogenation via Boronic Acid or Stannane Precursors
The introduction of an iodine atom onto the deuterated phenyl ring is a critical step in the synthesis of this compound. A highly effective and regioselective method for this transformation is the halogenation of organoboron or organotin precursors. The halodeboronation of arylboronic acids, in particular, offers a versatile route.
The synthesis typically commences with a deuterated aromatic precursor, such as benzene-d6. To achieve the required ortho-substitution pattern, a pre-functionalized deuterated starting material, like (2-aminophenyl-d4)boronic acid or a directing-group-protected phenyl-d5-boronic acid, is often employed. The directing group ensures that the subsequent iodination occurs specifically at the ortho position.
The core of the method is the iododeboronation reaction, where an arylboronic acid (Ar-B(OH)₂) or its ester derivative (e.g., a pinacol (B44631) ester) is treated with an electrophilic iodine source. This reaction proceeds with high fidelity, replacing the boronic acid moiety with an iodine atom at the same position (ipso-substitution). A variety of iodinating agents can be utilized for this purpose, often requiring a catalyst or specific solvent conditions to facilitate the reaction. acs.org Copper catalysts have been explored to mediate radioiodination reactions on aryl boronic acid precursors. acs.org
The choice of reagent and conditions can be tailored based on the specific substrate and desired reactivity. For instance, milder reagents may be preferable for substrates with sensitive functional groups.
Table 1: Reagents for Iododeboronation of Arylboronic Acids
| Reagent | Typical Conditions | Notes |
| Iodine (I₂) | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., H₂O, DMF) | A common and cost-effective method. |
| N-Iodosuccinimide (NIS) | Solvent (e.g., Acetonitrile (B52724), Dichloromethane) | A milder electrophilic iodine source. |
| Sodium Iodide (NaI) / Oxidant | Oxidant (e.g., Chloramine-T, H₂O₂) | In situ generation of electrophilic iodine. |
| Copper(I) Iodide (CuI) | Often used in radio-iodination, may require ligands. | Effective for incorporating iodine isotopes. |
This methodology provides a reliable pathway to synthesize the 2-iodo-phenyl-d4 core structure, which serves as a crucial intermediate for the subsequent introduction of the acetic acid side chain.
Formation of the Acetic Acid Side Chain
Once the 2-iodophenyl-d4 scaffold is prepared, the next synthetic challenge is the construction of the acetic acid side chain at the position adjacent to the iodine atom. Several classical and modern organic synthesis strategies can be employed for this purpose.
Carbonylation Reactions (e.g., Heck Carbonylation)
Palladium-catalyzed carbonylation reactions represent a powerful tool for converting aryl halides into carboxylic acid derivatives. In this approach, the 2-iodophenyl-d4 intermediate is reacted with carbon monoxide (CO) in the presence of a palladium catalyst. nih.gov The reaction is typically performed in an alcohol solvent (e.g., methanol), which traps the acyl-palladium intermediate to yield an ester.
The resulting methyl 2-(2-iodophenyl-d4)acetate can then be readily hydrolyzed under acidic or basic conditions to afford the final this compound. This method is highly efficient and tolerant of various functional groups. The versatility and efficacy of phosphine-free Pd(II)-NHC (N-Heterocyclic Carbene) complexes in various carbonylation reactions of aryl iodides have been demonstrated under mild conditions. nih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Carbonylation
| Component | Example | Purpose |
| Aryl Halide | 1,2-diiodobenzene-d4 | Substrate |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Facilitates CO insertion |
| Ligand | PPh₃, dppf | Stabilizes the catalyst |
| CO Source | CO gas (balloon or high pressure) | Provides the carbonyl group |
| Solvent/Nucleophile | Methanol (B129727), Ethanol | Traps the acyl intermediate as an ester |
| Base | Et₃N, K₂CO₃ | Neutralizes generated HX |
Chain Elongation via Cyanide or Malonate Derivatives
A more traditional, two-step approach to building the acetic acid side chain involves the use of cyanide or malonate synthons.
Cyanide Route: This well-established method, often referred to as the Kolbe nitrile synthesis, begins with a 2-iodobenzyl-d4 halide (e.g., bromide or chloride). wikipedia.org This intermediate is treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to displace the halide and form 2-(2-iodophenyl-d4)acetonitrile. wikipedia.orgorgsyn.org The resulting nitrile is then subjected to vigorous hydrolysis, typically using a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), to convert the cyano group into a carboxylic acid, yielding the desired product. chemicalbook.comatamanchemicals.com
Malonic Ester Synthesis: An alternative chain elongation strategy is the malonic ester synthesis. In this method, the 2-iodobenzyl-d4 halide is used to alkylate a malonic ester derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. This forms a substituted malonic ester. Subsequent saponification of the ester groups with a strong base, followed by acidification and heating, results in the hydrolysis of both ester groups and decarboxylation of the resulting malonic acid intermediate to furnish this compound.
Grignard or Organolithium-Mediated Approaches
Organometallic reagents provide a direct route to carboxylic acids through reaction with carbon dioxide. To synthesize this compound via this pathway, a suitable precursor such as 1-bromo-2-iodobenzene-d4 is used. The difference in reactivity between the C-Br and C-I bonds allows for the selective formation of an organometallic reagent.
Typically, the aryl bromide is more reactive towards magnesium metal than the aryl iodide. Therefore, treating 1-bromo-2-iodobenzene-d4 with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) selectively forms the Grignard reagent, 2-iodophenyl-d4-magnesium bromide. wikipedia.org This organometallic intermediate is then carboxylated by pouring it over crushed solid carbon dioxide (dry ice), which serves as the electrophile. masterorganicchemistry.com The final step is an acidic workup (e.g., with aqueous HCl) to protonate the resulting magnesium carboxylate salt, liberating the free this compound. masterorganicchemistry.com A critical requirement for the success of this method is the strict exclusion of water and other protic sources, as the highly basic Grignard reagent would be rapidly quenched. mnstate.edu
Stereochemical Control and Regioselectivity Considerations in Synthesis
Stereochemistry: The final product, this compound, does not possess any chiral centers. Therefore, considerations of stereocontrol, such as enantioselectivity or diastereoselectivity, are not applicable to the synthesis of the target molecule itself.
Regioselectivity: In contrast, regiochemical control is paramount to the successful synthesis. The entire synthetic strategy must be designed to ensure the correct 1,2- or ortho-substitution pattern of the iodo and acetic acid groups on the deuterated phenyl ring.
The regiochemical outcome is dictated by the choice of starting materials and the reaction sequence:
Pre-functionalized Starting Materials: The most straightforward approach to guarantee the correct regiochemistry is to begin with a deuterated precursor that already contains the desired substitution pattern or a handle to install it. For example, starting the synthesis with a commercially available 1,2-disubstituted deuterated benzene derivative locks in the ortho relationship from the outset.
Directed ortho-Metallation/Halogenation: If starting from a monosubstituted deuterated ring, a directing group can be used to guide subsequent functionalization to the ortho position. For instance, in the halogenation of a deuterated arylboronic acid, the presence of a nearby directing group can ensure iodination occurs at the adjacent position.
Reaction Specificity: Certain synthetic routes inherently define the regiochemistry. For instance, the carboxylation of a Grignard reagent formed from 1-bromo-2-iodobenzene-d4 ensures the carboxylic acid group is placed at the position formerly occupied by the bromine atom, preserving the 1,2-substitution pattern. Similarly, building the acetic acid chain from 2-iodobenzyl-d4 cyanide ensures the final product is the ortho isomer.
Therefore, meticulous planning of the synthetic route, with a focus on the regiochemical outcome of each step, is essential for obtaining the correct isomer of this compound.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The isolation and purification of intermediates and the final product are crucial for obtaining this compound of high purity. A combination of standard and compound-specific techniques is employed throughout the synthesis.
Purification of Intermediates: Synthetic intermediates, which can be neutral or functionalized compounds, are purified using methods appropriate for their physical and chemical properties.
Distillation: Volatile liquid intermediates, such as a deuterated benzyl (B1604629) cyanide precursor, can be effectively purified by distillation, often under reduced pressure to prevent decomposition at high temperatures. orgsyn.org
Column Chromatography: Non-volatile or thermally sensitive intermediates are commonly purified by silica (B1680970) gel column chromatography, which separates compounds based on their polarity.
Recrystallization: Solid intermediates can be purified by recrystallization from a suitable solvent system to remove impurities.
Purification of the Final Product: As a carboxylic acid, this compound has acidic properties that can be exploited for its purification.
Acid-Base Extraction: This is a highly effective technique for separating the acidic final product from any neutral or basic impurities. lookchem.com The crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid is deprotonated and dissolves in the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with HCl), causing the pure carboxylic acid to precipitate. The purified acid can then be collected by filtration or extracted back into a fresh portion of organic solvent. lookchem.com
Recrystallization: The solid this compound can be further purified by recrystallizing it from an appropriate solvent, such as an alcohol-water mixture or a hydrocarbon solvent like toluene (B28343). lookchem.comorgsyn.org This process yields a highly pure, crystalline solid.
Drying: After isolation, the final product is thoroughly dried to remove residual solvents. This is typically achieved by drying the organic solution over an anhydrous salt like magnesium sulfate (B86663) before solvent evaporation or by placing the solid product under high vacuum. lookchem.com
Table 3: Summary of Purification Techniques
| Compound Type | Applicable Techniques | Principle of Separation |
| Neutral Intermediates (Liquid) | Fractional Distillation, Column Chromatography | Boiling Point, Polarity |
| Neutral Intermediates (Solid) | Recrystallization, Column Chromatography | Solubility, Polarity |
| Acidic Final Product | Acid-Base Extraction, Recrystallization | Acidity (pKa), Solubility |
Chromatographic Separation Methods
Chromatographic techniques are fundamental in the purification of this compound, effectively separating it from unreacted starting materials, reagents, and byproducts. The choice between column chromatography and preparative High-Performance Liquid Chromatography (HPLC) depends on the scale of the synthesis and the required purity levels.
Column Chromatography:
For medium to large-scale purifications, column chromatography is a widely used and effective method. The separation is based on the differential adsorption of the components of the crude mixture onto a stationary phase, typically silica gel, and their elution with a mobile phase of a specific polarity.
Given that this compound is a carboxylic acid, it is a polar compound. Therefore, a moderately polar to polar solvent system is generally required for its elution from a silica gel column. The selection of the eluent is crucial for achieving optimal separation. A common approach involves starting with a less polar solvent to elute non-polar impurities, followed by a gradual increase in the polarity of the mobile phase to elute the desired product.
For compounds with similar polarity to this compound, such as other phenylacetic acid derivatives, various solvent systems have been proven effective. These often consist of a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The precise ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC) to achieve a retention factor (Rf) that allows for good separation. For instance, a gradient elution starting from a low percentage of ethyl acetate in petroleum ether and gradually increasing the ethyl acetate concentration would be a typical strategy. In some cases, for more polar compounds, a solvent system like toluene and acetonitrile might be employed.
Table 1: Illustrative Column Chromatography Parameters for Phenylacetic Acid Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Petroleum Ether (e.g., 10% to 50%) |
| Loading Technique | Dry loading with silica gel or direct loading of a concentrated solution |
| Fraction Collection | Monitored by Thin-Layer Chromatography (TLC) |
Preparative High-Performance Liquid Chromatography (HPLC):
For achieving very high purity, especially on a smaller scale or for final polishing steps, preparative HPLC is the method of choice. It offers superior resolution compared to conventional column chromatography. The principle is similar, but it utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to more efficient separation.
A reversed-phase HPLC setup is commonly used for the purification of polar organic molecules like this compound. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. An acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase in small concentrations to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
The specific gradient of the organic modifier in water is optimized to ensure the separation of the target compound from any closely related impurities.
Table 2: Typical Preparative HPLC Conditions for Phenylacetic Acid Analogs
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 10 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-programmed linear gradient from a low to a high percentage of B |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection | Concentrated solution of the crude product in a suitable solvent |
Recrystallization and Precipitation Techniques for High Purity
Recrystallization is a powerful and widely used technique for the final purification of solid compounds, including this compound. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.
The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or sparingly soluble at all temperatures.
For phenylacetic acid derivatives, a range of solvents can be considered for recrystallization. The choice of solvent is critical and is often determined empirically. Solvents such as toluene and acetonitrile have been successfully used for the recrystallization of similar aromatic carboxylic acids. A mixed solvent system, where the compound is dissolved in a "good" solvent at an elevated temperature and then a "poor" solvent is added to induce crystallization upon cooling, is also a common and effective strategy.
Table 3: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Toluene | Good for aromatic compounds, allows for crystallization upon cooling. |
| Acetonitrile | A polar aprotic solvent that can be effective for polar molecules. |
| Ethyl Acetate/Hexane | A common mixed solvent system offering a wide range of polarities. |
| Ethanol/Water | A polar protic mixture suitable for many organic acids. |
The process typically involves dissolving the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Precipitation is a related technique where a rapid formation of a solid from a solution is induced, often by changing the solvent composition or pH. While generally leading to a less pure solid compared to slow recrystallization, it can be a useful method for initial purification or when suitable recrystallization conditions are difficult to find.
Analytical Methodologies for Characterization and Quantification of 2 2 Iodophenyl D4 Acetic Acid
Mass Spectrometry (MS) for Isotopic Purity and Molecular Confirmation
Mass spectrometry is an indispensable tool for the analysis of 2-(2-Iodophenyl-d4)acetic Acid, providing definitive confirmation of its molecular weight and the successful incorporation of deuterium (B1214612) atoms.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which is crucial for confirming the elemental composition of the molecule. For this compound (C₈H₃D₄IO₂), the theoretical monoisotopic mass is different from its non-deuterated counterpart, 2-(2-Iodophenyl)acetic acid (C₈H₇IO₂). sigmaaldrich.commatrix-fine-chemicals.com The ability of HRMS to resolve minute mass differences allows for the unambiguous confirmation of the deuterated compound.
The exact mass measurement helps to verify that the desired number of deuterium atoms has been incorporated. For instance, the theoretical mass of the deprotonated molecule [M-H]⁻ of the d4-labeled compound is approximately 4.025 Da higher than the non-deuterated analog.
Table 1: Theoretical HRMS Data for this compound
| Adduct Ion | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₈H₄D₄IO₂⁺ | 267.9735 |
| [M+Na]⁺ | C₈H₃D₄IO₂Na⁺ | 289.9554 |
| [M-H]⁻ | C₈H₂D₄IO₂⁻ | 265.9592 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to fragment the parent ion and analyze the resulting product ions. This technique provides detailed structural information and confirms the location of the deuterium labels. In the case of this compound, the fragmentation pattern would be compared to its non-deuterated standard.
A characteristic fragmentation pathway for phenylacetic acids involves the loss of the carboxyl group. When the deuterated parent ion is fragmented, the resulting fragment containing the phenyl ring will exhibit a mass shift corresponding to the four deuterium atoms. This confirms that the isotopic labels are located on the aromatic ring and not on the acetic acid side chain. This is a critical step in verifying the regiospecificity of the deuteration process.
Quantitative Mass Spectrometry for Isotopic Abundance and Enrichment Assessment
Quantitative mass spectrometry is used to determine the isotopic purity or enrichment of the labeled compound. This involves measuring the relative intensities of the ion signals corresponding to the deuterated molecule (d4) and any residual non-deuterated (d0) or partially deuterated (d1, d2, d3) species.
This analysis is vital for applications where the labeled compound is used as an internal standard, as high isotopic purity is required for accurate quantification. The distribution of isotopic species can be precisely determined by analyzing the full scan mass spectrum of the molecular ion cluster.
Table 2: Hypothetical Isotopic Distribution for a Batch of this compound
| Isotopic Species | Description | Relative Abundance (%) |
|---|---|---|
| d0 | Non-deuterated | 0.2 |
| d1 | Single Deuterium | 0.3 |
| d2 | Two Deuteriums | 0.5 |
| d3 | Three Deuteriums | 2.0 |
| d4 | Four Deuteriums | 97.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Deuterium Integration Analysis
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the specific location of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the structure and verify the site of deuteration.
¹H NMR Spectroscopy for Proton Signal Assignment and Deuterium Exchange Monitoring
Proton NMR (¹H NMR) is highly effective for confirming the successful deuteration of the phenyl ring. In the ¹H NMR spectrum of the non-deuterated 2-(2-Iodophenyl)acetic acid, characteristic signals appear in the aromatic region (approximately 7.0-7.9 ppm). rsc.org For this compound, the substitution of the four aromatic protons with deuterium atoms leads to the disappearance or significant reduction in the intensity of these signals.
The primary remaining signals would be from the methylene (B1212753) protons (-CH₂-) of the acetic acid side chain and the acidic proton (-COOH). The integration of the methylene signal relative to a known internal standard can be used for quantification, while the absence of the aromatic signals provides direct evidence of successful labeling.
Table 3: Comparison of Expected ¹H NMR Chemical Shifts (ppm)
| Protons | 2-(2-Iodophenyl)acetic Acid rsc.org | This compound (Expected) |
|---|---|---|
| Aromatic (4H) | ~7.0-7.9 | Absent or greatly diminished |
| Methylene (2H) | ~3.86 | ~3.86 |
| Carboxylic Acid (1H) | Variable | Variable |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The ¹³C NMR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart in terms of the chemical shifts of the carbon atoms. rsc.org
However, the key difference lies in the signals for the deuterated aromatic carbons. These carbons, being directly bonded to deuterium, will exhibit characteristic triplet splitting patterns due to ¹³C-²H (carbon-deuterium) coupling. Furthermore, these signals may appear broader and have a lower intensity compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. This provides confirmatory evidence of the location of the deuterium labels on the carbon skeleton.
Table 4: ¹³C NMR Chemical Shift Data for 2-(2-Iodophenyl)acetic Acid and Expected Changes for the d4-Analog
| Carbon Atom | 2-(2-Iodophenyl)acetic Acid (ppm in CDCl₃) rsc.org | Expected Observations for this compound |
|---|---|---|
| Carboxylic (C=O) | 176.7 | No significant change |
| Aromatic (C-I) | 101.0 | Signal may show splitting due to C-D coupling and reduced intensity |
| Aromatic (C-H/C-D) | 139.6, 130.7, 129.2, 128.5 | Signals will show splitting due to C-D coupling and reduced intensity |
| Aromatic (C-CH₂) | 137.0 | No significant change |
| Methylene (-CH₂) | 45.9 | No significant change |
2H (D) NMR Spectroscopy for Deuterium Atom Localization and Purity Verification
Deuterium (²H or D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for the direct detection and confirmation of deuterium labeling in a molecule. magritek.com Unlike ¹H NMR, which would show the absence of signals at the sites of deuteration, ²H NMR directly observes the deuterium nuclei, providing unequivocal evidence of successful isotopic incorporation. wikipedia.org
For this compound, the sample is dissolved in a protonated solvent, such as chloroform (B151607) (CHCl₃) or acetone, to avoid overwhelming the detector with a deuterated solvent signal. blogspot.com The resulting ²H NMR spectrum is expected to display signals corresponding to the four deuterium atoms on the aromatic ring. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, allowing for straightforward localization of the deuterium labels by comparing the spectrum to the ¹H NMR spectrum of the unlabeled parent compound, 2-(2-iodophenyl)acetic acid. blogspot.com The integration of the deuterium signals relative to an internal standard can be used to assess the extent of deuteration. The presence of sharp, distinct peaks confirms the specific locations of the deuterium atoms, verifying that the isotopic labeling is confined to the phenyl ring as intended.
Table 1: Hypothetical ²H NMR Data for this compound This interactive table presents expected spectral data for the deuterium nuclei.
| Position on Phenyl Ring | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| C3-D | 7.45 - 7.55 | Multiplet | Corresponds to the proton signal in the unlabeled compound, showing coupling to adjacent deuterium. |
| C4-D | 7.35 - 7.45 | Multiplet | Corresponds to the proton signal in the unlabeled compound, showing coupling to adjacent deuterium. |
| C5-D | 7.00 - 7.10 | Multiplet | Corresponds to the proton signal in the unlabeled compound, showing coupling to adjacent deuterium. |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 2-(2-iodophenyl)acetic acid, COSY would show correlations between the neighboring protons on the aromatic ring and would also confirm the isolated nature of the methylene (-CH₂-) protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to. It provides a clear map of all C-H bonds. In the spectrum of this compound, the four carbon signals from the deuterated positions on the phenyl ring would be absent or significantly attenuated, providing further proof of deuteration.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methylene protons to the carboxyl carbon and to carbons in the phenyl ring, confirming the connectivity of the acetic acid side chain to the iodophenyl group.
Table 2: Expected 2D NMR Correlations for the Unlabeled Analog, 2-(2-Iodophenyl)acetic Acid This interactive table summarizes key structural correlations.
| Proton Signal (¹H δ, ppm) | Correlated Carbon Signals (¹³C δ, ppm) in HSQC | Correlated Carbon Signals (¹³C δ, ppm) in HMBC |
|---|---|---|
| ~3.8 (CH₂) | ~40 | ~175 (COOH), ~135 (C-1), ~140 (C-2) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the chemical purity of this compound, separating it from any starting materials, by-products, or non-labeled impurities.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (UV, RI, ELSD)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an acidic modifier like acetic acid or formic acid to ensure the carboxylic acid is in its protonated form for better peak shape. biocompare.com
UV (Ultraviolet) Detection: Due to the presence of the iodophenyl aromatic ring, the compound is strongly UV-active. UV detection is highly sensitive and is the preferred method for quantification and purity assessment, allowing for the detection of impurities at very low levels.
RI (Refractive Index) Detection: An RI detector is a universal detector that responds to nearly every compound. However, it is less sensitive than UV detection and is sensitive to changes in mobile phase composition, making it unsuitable for gradient elution methods.
ELSD (Evaporative Light Scattering Detection): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. It is useful for detecting non-UV-active impurities.
Table 3: Representative HPLC Purity Analysis Data This interactive table displays a typical result from an HPLC purity analysis.
| Peak ID | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 4.52 | 99.85 | This compound |
Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment
Direct analysis of carboxylic acids by Gas Chromatography (GC) is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column. colostate.educhromforum.org Therefore, this compound must first be converted into a more volatile and less polar derivative. thermofisher.com
Common derivatization methods include esterification to form, for example, the methyl ester (using diazomethane (B1218177) or methanol (B129727) with an acid catalyst) or a silyl (B83357) ester (using reagents like BSTFA). gcms.cz Once derivatized, the compound can be analyzed by GC, typically with a flame ionization detector (FID) for purity assessment or a mass spectrometer (MS) for impurity identification. GC-MS is particularly powerful as it can also confirm the mass of the deuterated compound and its fragments, providing an additional layer of structural verification.
Table 4: Example GC-FID Purity Data for Methyl 2-(2-Iodophenyl-d4)acetate This interactive table shows a sample purity result after derivatization.
| Peak ID | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 12.34 | 99.79 | Methyl 2-(2-Iodophenyl-d4)acetate |
Elemental Analysis for Overall Compositional Verification
Table 5: Elemental Analysis Data for this compound This interactive table compares theoretical and experimental values for elemental composition.
| Element | Theoretical Mass % | Experimental Mass % | Difference (%) |
|---|---|---|---|
| Carbon (C) | 36.39 | 36.45 | +0.06 |
| Hydrogen (H) | 1.14 | 1.12 | -0.02 |
| Deuterium (D) | 3.05 | 3.01 | -0.04 |
| Iodine (I) | 48.06 | 47.95 | -0.11 |
Applications of 2 2 Iodophenyl D4 Acetic Acid in Academic Research
As an Internal Standard in Quantitative Mass Spectrometry-Based Assays
2-(2-Iodophenyl-d4)acetic Acid serves as an exemplary internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to endogenous compounds, combined with its mass shift due to deuterium (B1214612) labeling, makes it an invaluable tool for correcting variations during sample preparation and analysis. Stable isotope-labeled standards like this are considered the gold standard for quantitative mass spectrometry, offering high precision and accuracy. nih.govresearchgate.net
Method Development for Deuterium-Labeled Internal Standards in Complex Matrices
The development of robust analytical methods using deuterium-labeled internal standards is critical for accurate quantification of analytes in complex biological matrices, such as plant tissues or animal extracts. nih.govnih.gov The primary goal is to create a method where the internal standard, this compound, behaves nearly identically to the analyte of interest throughout the entire analytical process, from extraction to detection. nih.gov
Key steps in method development include:
Optimization of Chromatographic Separation: Developing a liquid chromatography method that ensures the analyte and the internal standard co-elute or have very similar retention times. This is crucial for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.
Mass Spectrometer Tuning: The mass spectrometer is tuned to detect specific precursor and product ion transitions for both the analyte and this compound. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. researchgate.net The mass difference of 4 Daltons (due to the four deuterium atoms) allows the instrument to distinguish between the analyte and the internal standard.
Sample Preparation: Extraction protocols, such as solid-phase extraction (SPE) or liquid-liquid extraction, are optimized to ensure efficient and reproducible recovery of both the analyte and the internal standard from the sample matrix. researchgate.netresearchgate.net The internal standard is added at the very beginning of the sample preparation process to account for any analyte loss during these steps. protocols.io
Application in Analytical Method Validation (e.g., linearity, accuracy, precision, matrix effects)
Once a method is developed, it must be rigorously validated to ensure its reliability, as per regulatory guidelines. nih.gov this compound is instrumental in this validation process.
Linearity: A calibration curve is constructed by analyzing samples with known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte's response to the internal standard's response is plotted against the analyte concentration. The method's linearity is confirmed if this plot results in a straight line with a high correlation coefficient (typically r > 0.99). researchgate.net
Accuracy and Precision: Accuracy is determined by measuring the concentration of quality control (QC) samples and comparing the results to their known values. Precision is assessed by analyzing multiple replicates of the same QC sample to determine the variability of the measurements (intra-day and inter-day). nih.govresearchgate.net The use of an internal standard significantly improves both accuracy and precision by correcting for experimental variations.
Matrix Effects: The influence of the sample matrix on the ionization of the analyte is evaluated. By comparing the response of the analyte in a pure solution versus its response in a sample extract, the extent of ion suppression or enhancement can be quantified. Since the internal standard is similarly affected by the matrix, its inclusion helps to normalize these effects, leading to more accurate results. nih.gov
The following interactive table provides representative validation data for a hypothetical LC-MS/MS method for quantifying a target analyte using this compound as an internal standard.
| Validation Parameter | Quality Control Level | Acceptance Criteria | Result |
| Linearity (r) | N/A | > 0.99 | 0.9997 |
| Accuracy (% Bias) | Low (5 ng/mL) | ± 15% | +4.5% |
| Medium (50 ng/mL) | ± 15% | +1.8% | |
| High (400 ng/mL) | ± 15% | -2.3% | |
| Precision (%RSD) | Low (5 ng/mL) | < 15% | 6.8% |
| Medium (50 ng/mL) | < 15% | 4.2% | |
| High (400 ng/mL) | < 15% | 3.5% | |
| Matrix Effect (%) | Low Concentration | 85-115% | 98.2% |
| High Concentration | 85-115% | 101.5% |
Use in Quantitative Analysis of Related Compounds in Biological and Chemical Research Samples (e.g., in vitro enzymatic reactions, animal tissue extracts)
This compound is particularly useful for the quantitative analysis of its non-deuterated analog, 2-iodophenylacetic acid, and other structurally related phytohormones like indole-3-acetic acid (IAA) in various research samples. nih.govnih.govnih.gov
Plant Hormonomics: In plant biology, precise quantification of auxins is essential for understanding plant growth, development, and response to environmental stimuli. nih.govnih.gov Researchers use LC-MS/MS with deuterated internal standards to measure minute concentrations of these hormones in small amounts of plant tissue, such as roots, shoots, or developing seeds. nih.govresearchgate.net
In Vitro Enzymatic Reactions: This internal standard can be used to accurately quantify the products of enzymatic reactions. By adding a known amount of this compound to the reaction mixture before analysis, researchers can precisely measure enzyme kinetics and activity.
Metabolomics Studies: In broader metabolomics research, deuterated standards are crucial for tracking the metabolic fate of compounds in animal models. Following administration of a non-labeled compound, tissue extracts can be analyzed to quantify the parent compound and its metabolites, with the internal standard ensuring data accuracy.
Precursor for Radiolabeled Probes and Tracers in Pre-clinical Research
The iodo-substituent on this compound makes it a valuable precursor for the synthesis of radiolabeled molecules for use in preclinical imaging studies, particularly Positron Emission Tomography (PET). mdanderson.org PET is a highly sensitive imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. researchgate.netnih.gov
Synthesis of Single-Photon Emission Computed Tomography (SPECT) Tracers utilizing ¹²³I
Single-Photon Emission Computed Tomography (SPECT) is another key nuclear imaging modality that often utilizes iodine-123 (¹²³I), a gamma-emitting radionuclide with a half-life of approximately 13.2 hours. The 2-iodophenyl moiety of this compound makes it a direct precursor for the synthesis of ¹²³I-labeled SPECT tracers.
The most common method for introducing ¹²³I is through radioiododestannylation, where a trialkyltin precursor is reacted with a source of [¹²³I]iodide. In this context, this compound would first be converted to its corresponding stannyl (B1234572) derivative, for example, by replacing the iodine atom with a tributyltin group. This non-radioactive precursor could then be radiolabeled in the final step of the synthesis with [¹²³I]NaI under mild oxidative conditions. This late-stage radioiodination is advantageous as it minimizes the handling of radioactivity throughout the synthetic sequence.
Utility in Radiochemistry Method Development and Optimization for Novel Tracer Synthesis
The development of new radiolabeling methods is crucial for expanding the library of available PET and SPECT tracers. This compound could serve as a model substrate for the development and optimization of novel radioiodination and derivatization techniques. For example, researchers could use this compound to test new catalysts or reaction conditions for radioiodination that offer higher yields, faster reaction times, or milder conditions.
Furthermore, its structure allows for the exploration of chemoselectivity in radiolabeling. For instance, if other functional groups were added to the molecule, the selective radiolabeling at the iodo-position could be studied in the presence of these other groups. The optimization of purification methods for the final radiolabeled product could also be investigated using this compound as a reference.
Application in Ex Vivo Tissue Autoradiography and Molecular Imaging Studies
Once a radiolabeled version of a derivative of this compound is synthesized (e.g., with ¹²³I, ¹¹C, or ¹⁸F), it could be used in ex vivo autoradiography studies to visualize the distribution of the tracer in tissue sections. This technique provides high-resolution images of radiotracer accumulation and is invaluable for validating the in vivo imaging signal.
In a typical ex vivo autoradiography experiment, the radiotracer would be administered to an animal, and after a specific uptake period, tissues of interest would be excised, sectioned, and exposed to a phosphor imaging plate or photographic film. The resulting image would reveal the precise localization of the radiotracer within the tissue architecture, which can then be correlated with histology. This can help to determine if the tracer is binding to its intended target.
Evaluation in In Vivo Animal Models for Biodistribution and Pharmacokinetics (focus on methodological development and chemical behavior)
Following the synthesis and in vitro characterization of a radiolabeled tracer derived from this compound, the next step would be to evaluate its behavior in living organisms. In vivo biodistribution studies in animal models, such as mice or rats, are essential for determining the uptake, distribution, and clearance of the radiotracer from various organs and tissues over time. chemrxiv.org
These studies are critical for assessing the tracer's potential for imaging a specific biological target. For example, a study of a ¹³¹I-labeled analog of a different isomer, 4-iodophenylacetic acid, investigated its biodistribution and pharmacokinetics. Similarly, a radiolabeled derivative of this compound would be administered to animals, and at various time points, tissues would be harvested and their radioactivity measured. This data provides crucial information on target-to-background ratios and identifies organs that may receive a high radiation dose. Such studies are fundamental to the methodological development of a new radiotracer.
A hypothetical biodistribution profile for a tracer derived from this compound might be presented as follows, though it is important to note that this is illustrative and not based on experimental data for this specific compound.
| Organ | Percent Injected Dose per Gram (%ID/g) at 1 hour | Percent Injected Dose per Gram (%ID/g) at 4 hours |
|---|---|---|
| Blood | 1.5 | 0.5 |
| Heart | 0.8 | 0.3 |
| Lungs | 1.2 | 0.4 |
| Liver | 5.0 | 2.0 |
| Kidneys | 3.0 | 1.0 |
| Brain | 0.1 | 0.05 |
Deuterium Labeling for Mechanistic Investigations in Chemical and Biochemical Systems
The presence of four deuterium atoms on the phenyl ring of this compound provides a powerful tool for investigating reaction mechanisms.
Probing Reaction Mechanisms in Organic Synthesis via Isotopic Tracing
Deuterium labeling is a well-established technique for elucidating the mechanisms of chemical reactions. By replacing hydrogen with deuterium, chemists can track the fate of specific atoms throughout a reaction sequence. This is often achieved by analyzing the products using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
In the context of this compound, the deuterated phenyl ring can serve as a stable isotopic label. If this compound is used as a starting material in a multi-step synthesis, the presence and position of the deuterium atoms in the final product can provide valuable information about the reaction pathway. For example, it could confirm whether the aromatic ring was involved in any bond-breaking or bond-forming steps. The kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, can also be studied if a C-D bond is broken in the rate-determining step of a reaction, providing further mechanistic insights.
Elucidation of Metabolic Pathways in In Vitro Systems and Cell Cultures
Theoretically, this compound could serve as a tracer in metabolic studies. When introduced into in vitro systems, such as cell cultures or microsomal preparations, its metabolic fate could be monitored using mass spectrometry-based techniques. The deuterium labeling provides a distinct mass signature, allowing researchers to differentiate the compound and its metabolites from endogenous molecules. This would enable the identification of metabolic transformations, such as hydroxylation, conjugation, or degradation pathways, that affect the 2-iodophenylacetic acid scaffold. However, specific studies detailing the metabolic profile of this particular deuterated compound are not readily found in the current body of scientific literature.
Investigation of Isotope Effects in Enzyme-Catalyzed Reactions
The substitution of protium (B1232500) with deuterium in the phenyl ring of this compound makes it a suitable substrate for investigating kinetic isotope effects (KIEs) in enzyme-catalyzed reactions. The KIE, which is the ratio of the reaction rate of the non-deuterated isotopologue to the deuterated one, can provide valuable insights into the reaction mechanism, particularly the rate-determining step. If a C-D bond is broken or its hybridization changes in the rate-limiting step of an enzymatic reaction involving this molecule, a primary or secondary KIE would be observed. This information is crucial for understanding the transition state of the reaction and the mechanism of enzyme action. Despite the theoretical potential, specific examples of enzyme systems where this compound has been used to determine isotope effects are not described in published research.
As a Synthetic Building Block for Advanced Organic Molecules and Materials
The chemical structure of this compound suggests its utility as a versatile building block in organic synthesis, particularly in the construction of complex molecules and functional materials.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira, Heck)
The presence of an iodine atom on the phenyl ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
In principle, Suzuki, Stille, and Sonogashira reactions of this compound with appropriate coupling partners (boronic acids/esters, organostannanes, or terminal alkynes, respectively) would lead to the formation of more complex biaryl, aryl-alkenyl, or aryl-alkynyl structures. The Heck reaction, with an alkene coupling partner, would yield a substituted cinnamic acid derivative. These extended aromatic and heteroaromatic systems are common motifs in pharmaceuticals, agrochemicals, and materials science. However, the scientific literature does not currently provide specific examples of these transformations using this compound.
The bifunctional nature of this compound (an iodo group for cross-coupling and a carboxylic acid for further functionalization or polymerization) makes it a potential monomer for the synthesis of conjugated polymers and oligomers. These materials are of interest for their electronic and optical properties, with applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The deuterium labeling could also be used to fine-tune the properties of the resulting materials. As with other applications, concrete examples of its use in polymer synthesis are not yet reported.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. This derivatization allows for the attachment of this deuterated building block to other molecules of interest, including peptides, natural products, or fluorescent tags. This would be a valuable strategy for introducing a deuterated and iodinated phenylacetic acid moiety into a larger molecular framework for various research purposes. While this is a standard chemical transformation, its application to this compound for the synthesis of specific advanced molecules is not documented in the available literature.
Esterification and Amidation for Prodrug Design or Material Precursors
The carboxylic acid group of this compound readily undergoes esterification and amidation reactions. These transformations are fundamental in organic chemistry for creating esters and amides, which have wide-ranging applications.
Esterification: In prodrug design, converting a carboxylic acid to an ester can enhance a drug's lipophilicity, improving its absorption and membrane permeability. The ester acts as a temporary masking group that is later hydrolyzed by enzymes in the body to release the active carboxylic acid. While specific prodrugs based on this exact molecule are not detailed in the literature, the principle is well-established. An example of esterification involving the non-deuterated analogue is its reaction to form 3,4-dimethoxyphenyl 2-iodophenylacetate. sigmaaldrich.com
Amidation: Similarly, amidation, the reaction of the carboxylic acid with an amine, forms a stable amide bond. This reaction is crucial for synthesizing peptides and other complex molecules. For instance, 2-Iodophenylacetic acid is used to prepare N-{2-[2-(2-iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide, demonstrating its utility in forming amide linkages. sigmaaldrich.com These reactions are often facilitated by coupling agents or by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. Boronic acid derivatives, like 5-methoxy-2-iodophenylboronic acid, have also been shown to be effective catalysts for direct amidation reactions under mild conditions. organic-chemistry.org
The table below summarizes these representative transformations.
| Reaction Type | Reactant | Product Example (based on non-deuterated analogue) | Potential Application |
| Esterification | Alcohol | 3,4-dimethoxyphenyl 2-iodophenylacetate sigmaaldrich.com | Prodrugs, Material Science |
| Amidation | Amine | N-{2-[2-(2-iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide sigmaaldrich.com | Pharmaceutical Synthesis |
Reduction to Alcohol or Aldehyde Derivatives
The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde, providing pathways to other important classes of organic compounds.
Reduction to Alcohols: Carboxylic acids can be completely reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. chemguide.co.uklibretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an acidic workup to yield the primary alcohol, in this case, 2-(2-Iodophenyl-d4)phenylethanol. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids directly. chemguide.co.uk
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as the reaction can easily proceed to the primary alcohol. chemguide.co.uk A common strategy involves first converting the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using specific, less reactive reducing agents. More modern methods utilize catalytic systems, such as those involving nickel precatalysts and a silane (B1218182) reductant, which allow for the direct conversion of carboxylic acids to aldehydes without over-reduction. organic-chemistry.org
| Transformation | Reagent(s) | Product |
| Reduction to Primary Alcohol | 1. LiAlH₄, dry ether 2. H₃O⁺ workup | 2-(2-Iodophenyl-d4)phenylethanol |
| Reduction to Aldehyde (via intermediate) | 1. SOCl₂ 2. Reducing agent (e.g., LiAl(OtBu)₃H) | 2-(2-Iodophenyl-d4)phenylacetaldehyde |
Formation of Acid Chlorides or Anhydrides for Diverse Chemical Transformations
Converting this compound into more reactive derivatives like acid chlorides and acid anhydrides significantly expands its synthetic utility. These activated forms are key precursors for a multitude of nucleophilic acyl substitution reactions.
Acid Chlorides: Acid chlorides are highly reactive intermediates prepared by treating the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, as its byproducts (sulfur dioxide and hydrogen chloride) are gases, simplifying purification. chemicalbook.com The non-deuterated 2-Iodophenylacetic acid is known to be converted into 2-iodophenylacetyl chloride, confirming the feasibility of this reaction. sigmaaldrich.com This acid chloride can then readily react with various nucleophiles (alcohols, amines, etc.) to form esters and amides, often more efficiently than the parent carboxylic acid.
Acid Anhydrides: Acid anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be formed from two equivalents of a carboxylic acid, while mixed anhydrides can be synthesized. A common laboratory method for preparing anhydrides involves the reaction of an acid chloride with a carboxylate salt. wikipedia.org For example, 2-(2-Iodophenyl-d4)acetyl chloride could react with sodium 2-(2-Iodophenyl-d4)acetate to form the corresponding symmetric anhydride. These anhydrides are effective acylating agents, similar to acid chlorides but generally less reactive.
| Derivative | Reagent(s) | Product |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 2-(2-Iodophenyl-d4)acetyl chloride |
| Acid Anhydride | Acid Chloride + Carboxylate Salt | Bis[2-(2-Iodophenyl-d4)acetyl] anhydride |
Computational and Theoretical Studies on 2 2 Iodophenyl D4 Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to determining the electronic structure and preferred three-dimensional arrangement (conformation) of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy, and geometry.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov For 2-(2-Iodophenyl-d4)acetic Acid, DFT is employed to find the most stable molecular geometry by optimizing bond lengths, bond angles, and dihedral angles to achieve a minimum energy state. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for such calculations on organic molecules. nih.gov
The geometry optimization process reveals the lowest energy conformation. For this molecule, a key conformational feature is the orientation of the acetic acid side chain relative to the deuterated phenyl ring. The substitution of hydrogen with deuterium (B1214612) has a negligible effect on the molecule's equilibrium geometry and electronic energy surface because isotopes have the same electronic structure. The primary difference lies in the vibrational energies, which are discussed later.
Below is a table of predicted geometric parameters for the optimized structure of the non-deuterated analog, which is expected to be virtually identical to the deuterated compound.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-OH | ~1.35 Å |
| Bond Angle | C-C-I | ~120° |
| Bond Angle | O=C-OH | ~122° |
| Dihedral Angle | Cipso-Cortho-Cα-Ccarbonyl | ~90° |
Computational methods can predict various spectroscopic parameters, providing a valuable tool for interpreting experimental spectra.
NMR Chemical Shifts: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. aps.org For this compound, calculations would predict the ¹³C and ¹H chemical shifts. The replacement of four hydrogen atoms with deuterium on the aromatic ring would result in the disappearance of their corresponding signals in the ¹H NMR spectrum. Furthermore, it would cause minor shifts (isotope effects) in the ¹³C NMR signals of the directly attached carbons. pdx.edu The predicted shifts for the remaining protons and carbons are expected to be very similar to the non-deuterated compound.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH2- (1H) | 3.85 |
| Aromatic-H (1H) | 6.95 - 7.86 |
| -COOH (1H) | ~11-12 (variable) |
| -CH2- (13C) | 41.4 |
| Aromatic-C (13C) | 125 - 139 |
| -COOH (13C) | 177.0 |
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.gov This is a region where the isotopic substitution in this compound has a profound effect. The vibrational frequency of a bond is dependent on the masses of the atoms involved. The C-D bond is stronger and has a higher reduced mass than the C-H bond, leading to a significant shift in vibrational frequencies. Specifically, aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, whereas C-D stretching vibrations are found at much lower frequencies, around 2200-2300 cm⁻¹. rsc.org
| Vibrational Mode | Typical C-H Frequency (cm-1) | Predicted C-D Frequency (cm-1) | Approximate Ratio (νH/νD) |
|---|---|---|---|
| Stretching | 3050 | 2270 | ~1.34 |
| Out-of-plane Bending | 850 | 630 | ~1.35 |
UV-Vis Spectra Prediction: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectroscopy. google.com These electronic transitions are primarily dependent on the molecule's electronic structure. Since isotopic substitution does not significantly alter the electronic structure, the UV-Vis spectrum of this compound is predicted to be nearly identical to that of its non-deuterated counterpart. nih.gov The primary electronic transitions are expected to be π → π* transitions within the phenyl ring.
Understanding how charge is distributed across a molecule is key to predicting its interactions and reactivity. Methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) provide detailed information on atomic charges and bond orders. dntb.gov.ua
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP map would show a region of high negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Regions of positive potential (blue) would be located around the acidic proton of the hydroxyl group, making it susceptible to deprotonation. The aromatic ring would show a relatively neutral (green) potential, slightly influenced by the electron-withdrawing iodine atom. The charge distribution is not significantly affected by the deuterium substitution.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions
While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. pagepress.org MD simulations model the movements of atoms by solving Newton's equations of motion.
For this compound, MD simulations could be used to explore its conformational landscape in different solvents, revealing the flexibility of the acetic acid side chain and its preferred orientations. This involves analyzing the trajectory of the molecule to understand rotations around its single bonds.
In a specific research context, if this molecule were being studied as a ligand for a biological receptor (e.g., an enzyme), MD simulations would be invaluable. They could be used to model the binding process, predict the stability of the ligand-receptor complex, identify key intermolecular interactions (like hydrogen bonds or halogen bonds), and calculate the binding free energy. The methodology would remain the same for the deuterated and non-deuterated forms, as these dynamic properties are governed primarily by electronic and steric factors.
Prediction of Reactivity and Reaction Pathways for Synthesis and Derivatization
DFT calculations can also predict a molecule's chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap indicates the molecule's chemical stability.
For this compound, the HOMO would likely be localized on the phenyl ring and the iodine atom, while the LUMO would be centered on the phenyl ring and the carbonyl group. Reactivity indices derived from these orbitals, such as Fukui functions, can pinpoint the most likely sites for electrophilic or nucleophilic attack, guiding synthetic derivatization. nih.gov For instance, the iodine atom is a potential site for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Since deuteration does not alter the electronic orbitals, the predicted sites of reactivity would be identical to the non-deuterated analog, with the exception of reactions that involve breaking the C-D bond itself.
Isotope Effect Calculations for Deuterium-Specific Behavior
The most significant computational insight for this specific molecule involves the calculation of isotope effects. The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. iaea.org
The KIE arises primarily from the difference in zero-point vibrational energy (ZPVE) between bonds to different isotopes. The ZPVE of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to reach the transition state for a reaction that involves breaking a C-D bond compared to a C-H bond. This typically results in a slower reaction rate (a "primary" KIE, k_H/k_D > 1).
Quantum chemical calculations can accurately predict the vibrational frequencies and thus the ZPVE for both the reactant and the transition state. The theoretical KIE can then be calculated. For a hypothetical reaction involving the abstraction of an atom from the aromatic ring of 2-(2-Iodophenyl)acetic Acid, the KIE would be significant.
| Parameter | C-H Bond | C-D Bond | Comment |
|---|---|---|---|
| Stretching Frequency (ν) | ~3050 cm-1 | ~2270 cm-1 | Calculated via DFT |
| ZPVE (½hν) | ~4.36 kcal/mol | ~3.24 kcal/mol | ZPVE for C-D is lower |
| ΔZPVE (ZPVEC-H - ZPVEC-D) | ~1.12 kcal/mol | Difference in activation energy | |
| Predicted Primary KIE (kH/kD) at 298 K | ~6-7 | Significant rate difference |
These calculations are crucial in mechanistic studies, helping to determine whether a specific C-H (or C-D) bond is broken in the rate-determining step of a reaction.
Future Directions and Research Challenges for 2 2 Iodophenyl D4 Acetic Acid Research
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The current synthetic routes to 2-(2-Iodophenyl-d4)acetic acid, while functional, often present challenges in terms of efficiency, cost, and environmental impact. The future of its synthesis lies in the adoption of greener and more scalable methodologies.
Green Chemistry Approaches for Deuterium (B1214612) Incorporation and Halogenation
The principles of green chemistry are increasingly pivotal in modern organic synthesis. For this compound, this translates to developing methods that minimize waste, use less hazardous reagents, and are more energy-efficient. A key area of development is the use of deuterium oxide (D₂O) as a cost-effective and environmentally benign deuterium source. x-chemrx.com Palladium-catalyzed hydrogen isotope exchange (HIE) reactions using D₂O are a promising avenue for introducing deuterium into the phenyl ring. x-chemrx.com Photocatalysis, particularly visible-light-mediated deuteration, is another emerging green technique that offers mild reaction conditions and high selectivity. nih.govrsc.org
Similarly, traditional halogenation methods often employ harsh reagents. Future research will likely focus on more sustainable iodination techniques. This includes the use of eco-friendly oxidants like sodium percarbonate in conjunction with iodine or potassium iodide. nih.govmdpi.com Enzymatic halogenation, though still in its nascent stages for such specific substrates, presents a long-term goal for a truly green synthesis. The table below summarizes some green chemistry approaches.
| Synthetic Step | Conventional Method | Green Alternative | Key Advantages |
| Deuterium Incorporation | Use of expensive deuterated starting materials or harsh deuterating agents. | Palladium-catalyzed H/D exchange with D₂O; Visible-light photocatalysis. | Cost-effective, reduced waste, milder reaction conditions. |
| Halogenation (Iodination) | Use of strong oxidizing agents and hazardous iodine sources. | Oxidative iodination with sodium percarbonate; Enzymatic halogenation (future prospect). | Use of safer and more environmentally friendly reagents. |
Novel Catalyst Development for Cross-Coupling and Functionalization Reactions
Palladium-catalyzed cross-coupling reactions are fundamental to manipulating the iodo-substituent of this compound for further synthetic elaborations. While palladium catalysts are highly effective, their cost and potential for product contamination are drawbacks. researchgate.net A significant research challenge is the development of novel, more sustainable, and cost-effective catalysts. This includes exploring catalysts based on more abundant and less toxic first-row transition metals such as copper, nickel, and iron. frontiersin.orgrsc.org Ligand-free catalytic systems are also gaining traction as they simplify reaction setups and reduce costs. rsc.org Furthermore, developing catalysts that are robust enough to handle the specific steric and electronic properties of deuterated substrates without promoting unwanted side reactions like H/D scrambling is a key objective.
Exploration of Novel Research Applications Beyond Current Scope
The utility of this compound is largely confined to its role as an internal standard. However, its unique structure, with a deuterated aromatic ring, a reactive carboxylic acid group, and a versatile iodo-substituent, opens doors to a range of innovative applications.
Integration into Advanced Microfluidic Synthesis and Analytical Platforms
Microfluidic or flow chemistry offers numerous advantages over traditional batch synthesis, including precise reaction control, enhanced safety, and scalability. x-chemrx.comelveflow.com The integration of the synthesis and subsequent reactions of this compound into microfluidic platforms is a promising future direction. nih.govresearchgate.net This could enable on-demand synthesis of the compound and its derivatives with high purity and reproducibility, which is particularly beneficial when working with expensive isotopic labeling reagents. x-chemrx.com Furthermore, microfluidic devices can be coupled directly with analytical techniques like mass spectrometry, allowing for real-time reaction monitoring and high-throughput screening of reaction conditions.
Use in Emerging Fields such as Chemical Biology or Nanotechnology (as a functionalizing agent)
The carboxylic acid moiety of this compound provides a convenient handle for conjugation to other molecules. This opens up possibilities for its use in chemical biology and nanotechnology.
In chemical biology , it could be developed into a molecular probe. ed.ac.uk The deuterated phenyl ring can serve as a unique spectroscopic marker, while the iodo-group allows for further functionalization with reporter groups (e.g., fluorophores) or bioactive moieties. Boronate-based probes, for instance, are used for detecting biological oxidants, and a similar design strategy could be envisioned for deuterated phenylacetic acid derivatives. nih.gov
In nanotechnology , the compound could be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. nih.govmdpi.comresearchgate.net The carboxylic acid can be used to attach the molecule to the nanoparticle surface, creating a deuterated and iodinated coating. nih.gov This could be useful for creating novel imaging agents with unique properties or for developing targeted drug delivery systems where the deuteration might influence the metabolic stability of the linker.
Standardization of Synthetic and Analytical Protocols to Enhance Reproducibility Across Research Laboratories
The reliability and reproducibility of research involving this compound are fundamentally dependent on the consistency of its synthesis and the uniformity of its analytical characterization. As a deuterated internal standard, its primary function in quantitative analysis, particularly in mass spectrometry-based methods, is to provide a precise and accurate reference against which an analyte of interest is measured. acs.orgnih.gov Variability in the quality of this standard, including its chemical purity and isotopic enrichment, can lead to significant discrepancies in experimental results, undermining the validity and comparability of data across different studies and laboratories. acs.org
The synthesis of isotopically labeled compounds, including this compound, can be a complex process with multiple potential sources of variation. musechem.comcolab.ws Even minor deviations in reaction conditions can impact the final product's yield, purity, and isotopic distribution. For instance, the introduction of deuterium atoms at specific positions requires carefully controlled reactions to prevent isotopic scrambling, where deuterium atoms migrate to unintended positions within the molecule. beilstein-journals.org
Furthermore, the purification and characterization of the final product are critical steps that require standardized procedures to ensure consistency. Without agreed-upon protocols, different laboratories may employ varied analytical techniques or parameters, leading to conflicting assessments of purity and isotopic enrichment. This lack of standardization presents a significant challenge to the reproducibility of research that relies on this compound as a critical reagent.
Challenges in Synthetic Reproducibility
The synthesis of this compound, while not extensively detailed in publicly available literature, can be inferred from the synthesis of its non-deuterated analog, 2-Iodophenylacetic acid, and general deuteration techniques. chemicalbook.comsigmaaldrich.com These synthetic routes often involve multiple steps where slight changes can influence the outcome. Key areas where a lack of standardization can impede reproducibility include the choice of starting materials, reaction conditions, and purification methods.
For example, a common route to phenylacetic acids involves the hydrolysis of a corresponding benzyl (B1604629) cyanide. sigmaaldrich.com The efficiency of this hydrolysis and the purity of the resulting acid can be affected by the concentration of the hydrolyzing agent (e.g., sodium hydroxide), the reaction temperature, and the duration of the reaction. chemicalbook.com The table below illustrates potential variations in a hypothetical synthetic protocol that could lead to inconsistent product quality if not standardized.
Table 1: Potential Variations in a Hypothetical Synthetic Protocol for this compound
| Step | Parameter | Variation A | Variation B | Potential Impact on Final Product |
|---|---|---|---|---|
| Deuteration | Deuterium Source | Deuterated Water (D₂O) | Deuterium Gas (D₂) with Catalyst | Differing levels of isotopic enrichment and potential for incomplete deuteration. |
| Hydrolysis | Temperature | 80°C | 100°C (Reflux) | Higher temperatures may increase yield but also promote side reactions, affecting purity. |
| Purification | Method | Recrystallization | Column Chromatography | Different methods may yield products with varying levels of impurities. |
These variations highlight the necessity for a standardized, publicly documented synthetic protocol. Such a standard would specify the precise reagents, solvents, temperatures, reaction times, and purification procedures to be used. Adherence to a common protocol would significantly enhance the likelihood that different laboratories could produce this compound with comparable purity and isotopic labeling, thereby improving the reproducibility of research that utilizes this compound.
Need for Standardized Analytical Protocols
The analytical characterization of this compound is as critical as its synthesis. The primary goal of this analysis is to confirm the chemical identity of the compound and to determine its chemical and isotopic purity. The most common analytical techniques for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org
However, the data obtained from these techniques can be influenced by the specific instrumental parameters and data processing methods used. For instance, in mass spectrometry, the choice of ionization source and the settings of the mass analyzer can affect the measured isotopic distribution. acs.org Similarly, NMR data can vary depending on the solvent, the magnetic field strength, and the parameters used for data acquisition and processing.
To ensure that analytical data for this compound is comparable across laboratories, a set of standardized analytical protocols is essential. These protocols should define the required instrumentation, experimental parameters, and methods for data interpretation. The following table outlines key analytical parameters that would benefit from standardization.
Table 2: Key Analytical Parameters Requiring Standardization for this compound
| Analytical Technique | Parameter | Importance of Standardization |
|---|---|---|
| Mass Spectrometry | Ionization Method | Ensures consistent fragmentation patterns and accurate determination of isotopic enrichment. |
| Mass Resolution | High resolution is necessary to distinguish the deuterated compound from any residual non-deuterated material. | |
| NMR Spectroscopy | Solvent | The choice of solvent can affect chemical shifts, requiring consistency for data comparison. |
Conclusion
Summary of Key Research Contributions and Advancements Involving 2-(2-Iodophenyl-d4)acetic Acid
The most prominent research application of this compound is its use as a precursor in the synthesis of Diclofenac-d4. pharmaffiliates.com Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes. The deuterated version, Diclofenac-d4, is instrumental in various research methodologies, particularly in pharmacokinetic and metabolic studies.
The incorporation of deuterium (B1214612) into drug molecules, a process known as deuteration, can alter their metabolic pathways. nih.govisotope.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown—a phenomenon known as the kinetic isotope effect. nih.gov This property is leveraged by researchers to:
Improve Pharmacokinetic Profiles: By slowing down metabolism, deuteration can lead to a longer drug half-life and increased systemic exposure. isotope.com This may allow for less frequent dosing and a more stable therapeutic effect.
Enhance Safety: Altering metabolic pathways can sometimes reduce the formation of toxic metabolites, potentially leading to a safer drug profile. isotope.com
Serve as an Internal Standard: Isotopically labeled compounds like Diclofenac-d4 are invaluable as internal standards in mass spectrometry-based bioanalysis. princeton.edu They exhibit nearly identical chemical and physical properties to the non-labeled drug but are distinguishable by their mass. This allows for precise quantification of the drug in biological samples like blood plasma or urine.
Therefore, the primary research contribution of this compound is enabling the synthesis of these critical research tools. Its availability is a foundational step for a wide range of studies aimed at understanding and optimizing drugs like Diclofenac.
| Application of this compound | Resulting Compound | Significance in Research |
| Synthetic Intermediate | Diclofenac-d4 | Facilitates pharmacokinetic and metabolic studies of Diclofenac. |
| Precursor for Labeled Analogues | Deuterated Pharmaceuticals | Contributes to the development of drugs with potentially improved therapeutic profiles. |
| Source for Internal Standards | Isotopically Labeled Drugs | Enables accurate quantification of drugs in biological matrices using mass spectrometry. |
Prospective Outlook for its Continued Role in Advancing Chemical and Biological Research Methodologies
The future role of this compound is intrinsically linked to the expanding field of deuterated pharmaceuticals. As the pharmaceutical industry continues to explore the therapeutic benefits of deuterium substitution, the demand for deuterated building blocks is expected to grow. nih.gov
Continued Importance in Pharmaceutical Synthesis: The success of deuterated drugs has spurred interest in applying this strategy to other existing medications and new chemical entities. As such, this compound and similar labeled precursors will remain essential reagents for chemists synthesizing these next-generation therapeutics. Its utility may extend beyond Diclofenac to the synthesis of other deuterated analogues of drugs containing a phenylacetic acid moiety.
Expanded Use in Analytical Chemistry: The need for highly accurate and precise bioanalytical methods is a constant in drug development and clinical monitoring. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. Consequently, this compound will continue to be indirectly vital for these applications through its role in producing the necessary internal standards for a variety of analytes.
Potential in Mechanistic Studies: Beyond its role as a synthetic precursor, there is potential for this compound to be used in studies investigating reaction mechanisms. The kinetic isotope effect can be a powerful tool for elucidating the rate-determining steps of chemical reactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-Iodophenyl-d4)acetic Acid?
- The synthesis of iodophenylacetic acid derivatives typically involves regioselective halogenation of a phenylacetic acid precursor. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid has been reported as a key step in synthesizing analogs like 3-bromo-4-methoxyphenylacetic acid . For the deuterated variant, deuteration may occur via isotopic exchange using deuterated solvents (e.g., D₂O or deuterated acetic acid) or by employing deuterated starting materials. The iodine atom is likely introduced via electrophilic iodination under controlled conditions to ensure positional specificity. Purification often involves recrystallization or chromatography, with characterization via NMR and mass spectrometry to confirm isotopic purity .
Q. What are the primary research applications of this compound in academic settings?
- This compound is primarily used as a deuterated intermediate in:
- Metabolic tracing : Deuterium labeling enables tracking of metabolic pathways via mass spectrometry or NMR.
- Structural studies : Isotopic substitution reduces signal overlap in NMR spectra, aiding in molecular structure elucidation.
- Synthesis of bioactive molecules : Similar iodophenylacetic acids are precursors to natural products like Combretastatin A-4, suggesting potential use in deuterated drug analogs for pharmacokinetic studies .
Q. What safety protocols are recommended for handling this compound?
- Key safety measures include:
- Personal protective equipment (PPE) : Gloves (nitrile or neoprene), safety goggles, and lab coats.
- Engineering controls : Use fume hoods to minimize inhalation exposure.
- Waste disposal : Follow institutional guidelines for halogenated and deuterated compounds.
- Refer to Safety Data Sheets (SDS) for specific hazards, though general practices for iodinated aromatics (e.g., avoiding light exposure to prevent decomposition) apply .
Advanced Research Questions
Q. How does deuteration at the phenyl-d4 position influence the compound’s reactivity in cross-coupling reactions?
- Deuterium incorporation can alter reaction kinetics due to the kinetic isotope effect (KIE), particularly in reactions involving C–H (or C–D) bond cleavage. For example:
- Suzuki-Miyaura coupling : The deuterated phenyl ring may slow transmetallation steps, requiring optimized palladium catalysts or elevated temperatures.
- Photochemical reactions : Reduced vibrational energy in C–D bonds may affect excitation pathways.
- Comparative studies with non-deuterated analogs are essential to quantify isotopic effects .
Q. What advanced techniques are used to characterize the structural and isotopic purity of this compound?
- X-ray crystallography : Resolve hydrogen/deuterium positions in the crystal lattice using programs like SHELXL for refinement .
- NMR spectroscopy :
- ¹H NMR: Deuterium substitution eliminates signals at the labeled positions, simplifying spectral analysis.
- ²H NMR: Direct detection of deuterium (though low sensitivity) or indirect methods like HSQC for isotopic validation.
Q. What challenges arise in achieving high isotopic purity during synthesis, and how are they addressed?
- Deuterium scrambling : Minimized by using anhydrous conditions and avoiding protic solvents during deuteration.
- Isotopic dilution : Controlled stoichiometry of deuterating agents (e.g., D₂O, CD₃OD) ensures >98% isotopic enrichment.
- Analytical validation : LC-MS and NMR integration ratios verify purity. For example, residual protio signals in ¹H NMR should be <2% .
Methodological Notes
- Synthesis : Prioritize regioselectivity by using directing groups (e.g., methoxy) during iodination .
- Safety : Store at 2–8°C in amber vials to prevent photodegradation .
- Advanced applications : Use deuterated analogs in mechanistic studies to isolate isotopic effects from electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
